molecular formula C12H12N2O3S2 B2633125 N-(thiazol-2-yl)-2-tosylacetamide CAS No. 881796-29-8

N-(thiazol-2-yl)-2-tosylacetamide

Cat. No. B2633125
CAS RN: 881796-29-8
M. Wt: 296.36
InChI Key: GNDOUBGPOITLAB-UHFFFAOYSA-N
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Description

“N-(thiazol-2-yl)-2-tosylacetamide” is a compound that contains a thiazole moiety . Thiazole is an important heterocycle in the world of chemistry, consisting of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . This compound is being investigated for the clinical use of atrophy, sepsis, psoriasis, type 2 diabetes mellitus, and muscular dystrophy .


Synthesis Analysis

The synthesis of “N-(thiazol-2-yl)-2-tosylacetamide” involves various chemical reactions . The yield of the title compound was reported to be 65% . The 1H NMR and 13C NMR data provided in the literature can be used to confirm the successful synthesis of the compound.


Molecular Structure Analysis

The molecular structure of “N-(thiazol-2-yl)-2-tosylacetamide” can be analyzed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry . The InChI code provided in the literature can be used to generate a 3D structure of the molecule.


Chemical Reactions Analysis

The thiazole ring in “N-(thiazol-2-yl)-2-tosylacetamide” has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . The molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(thiazol-2-yl)-2-tosylacetamide” can be inferred from its molecular structure and the data provided in the literature . For instance, the NMR data can provide information about the chemical environment of the atoms in the molecule .

Scientific Research Applications

Antibacterial Activity

“N-(thiazol-2-yl)benzenesulfonamides” have been found to exhibit emergent antibacterial activity . These molecules, which combine thiazole and sulfonamide groups, have shown potent antibacterial activity against both Gram-negative and Gram-positive bacteria . Specifically, compounds with 4-tert-butyl and 4-isopropyl substitutions have demonstrated attractive antibacterial activity against multiple strains .

Anti-inflammatory Activity

Compounds similar to “N-(thiazol-2-yl)-2-tosylacetamide” have been found to exhibit anti-inflammatory activity . For instance, flurbiprofen, a propionic acid derivative, is a non-steroidal anti-inflammatory drug (NSAID) known to have anti-inflammatory, analgesic, and anti-pyretic activities .

Anticancer Activity

Benzothiazole, a core component of “N-(thiazol-2-yl)-2-tosylacetamide”, has been found to have applications in cancer treatment . A number of drugs containing the benzothiazole core are commercially used to treat different pathologies .

Antiviral and Immunosuppressant Properties

Frentizole, a benzothiazole derivative, has been found to possess antiviral and immunosuppressant properties . This suggests that “N-(thiazol-2-yl)-2-tosylacetamide” may also have potential applications in these areas.

Anticonvulsant Activity

Benzothiazole, a component of “N-(thiazol-2-yl)-2-tosylacetamide”, has been found to have anticonvulsant activity . This suggests that “N-(thiazol-2-yl)-2-tosylacetamide” may also have potential applications in the treatment of convulsive disorders.

Antifungal Activity

Benzothiazole, a component of “N-(thiazol-2-yl)-2-tosylacetamide”, has been found to have antifungal activity . This suggests that “N-(thiazol-2-yl)-2-tosylacetamide” may also have potential applications in the treatment of fungal infections.

Future Directions

The thiazole moiety has been an important heterocycle contributing to the development of various drugs and biologically active agents . Therefore, “N-(thiazol-2-yl)-2-tosylacetamide” and its derivatives could be potential candidates for further investigation in drug discovery and development .

properties

IUPAC Name

2-(4-methylphenyl)sulfonyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S2/c1-9-2-4-10(5-3-9)19(16,17)8-11(15)14-12-13-6-7-18-12/h2-7H,8H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDOUBGPOITLAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(thiazol-2-yl)-2-tosylacetamide

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